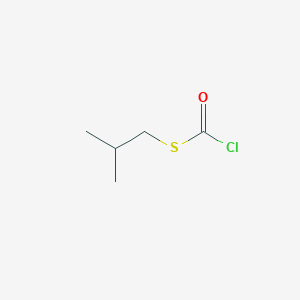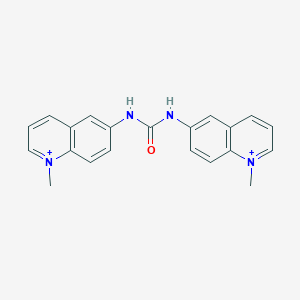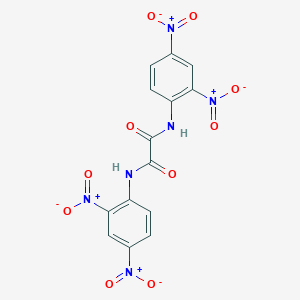
N,N'-Bis(2,4-dinitrophenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(2,4-dinitrophenyl)oxamide (BDNO) is a chemical compound that has been widely used in scientific research due to its unique properties. BDNO is a yellow crystalline solid that is soluble in organic solvents such as acetone, ethanol, and chloroform. This compound has been used as a reagent in various chemical reactions, and its mechanism of action has been extensively studied.
Mecanismo De Acción
N,N'-Bis(2,4-dinitrophenyl)oxamide reacts with primary amines to form a yellow-colored product. The reaction is based on the formation of a hydrazone intermediate, which is then oxidized to form the final product. The reaction is specific for primary amines and does not react with secondary or tertiary amines. The mechanism of the reaction has been extensively studied, and the reaction conditions have been optimized for various applications.
Efectos Bioquímicos Y Fisiológicos
N,N'-Bis(2,4-dinitrophenyl)oxamide has no known biochemical or physiological effects, as it is not used in drug development or clinical applications. However, it has been shown to be toxic to some microorganisms, such as bacteria and fungi, at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-Bis(2,4-dinitrophenyl)oxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of specificity for primary amines. It has been extensively studied, and the reaction conditions have been optimized for various applications. However, N,N'-Bis(2,4-dinitrophenyl)oxamide has some limitations as well. It is not suitable for use in vivo, as it is toxic to some microorganisms. In addition, it is not useful for the analysis of secondary or tertiary amines.
Direcciones Futuras
There are several future directions for research on N,N'-Bis(2,4-dinitrophenyl)oxamide. One area of interest is the development of new applications for this reagent. For example, it could be used in the analysis of other biomolecules, such as nucleic acids or carbohydrates. Another area of interest is the optimization of the reaction conditions for different applications. This could involve the use of different solvents, catalysts, or reaction temperatures. Finally, there is potential for the development of new derivatives of N,N'-Bis(2,4-dinitrophenyl)oxamide with improved properties, such as increased specificity or reduced toxicity.
Métodos De Síntesis
N,N'-Bis(2,4-dinitrophenyl)oxamide can be synthesized by the reaction of 2,4-dinitrophenylhydrazine with oxalic acid. The reaction takes place in the presence of concentrated sulfuric acid, which acts as a catalyst. The resulting product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N,N'-Bis(2,4-dinitrophenyl)oxamide has been used as a reagent in various chemical reactions, including the analysis of amino acids, peptides, and proteins. It has been used to determine the concentration of amino acids in biological fluids, such as blood and urine. N,N'-Bis(2,4-dinitrophenyl)oxamide has also been used to study the kinetics of enzyme-catalyzed reactions and to determine the activity of enzymes. In addition, N,N'-Bis(2,4-dinitrophenyl)oxamide has been used as a reagent in the synthesis of other compounds, such as heterocyclic compounds.
Propiedades
Número CAS |
14805-54-0 |
|---|---|
Nombre del producto |
N,N'-Bis(2,4-dinitrophenyl)oxamide |
Fórmula molecular |
C14H8N6O10 |
Peso molecular |
420.25 g/mol |
Nombre IUPAC |
N,N'-bis(2,4-dinitrophenyl)oxamide |
InChI |
InChI=1S/C14H8N6O10/c21-13(15-9-3-1-7(17(23)24)5-11(9)19(27)28)14(22)16-10-4-2-8(18(25)26)6-12(10)20(29)30/h1-6H,(H,15,21)(H,16,22) |
Clave InChI |
NRBLVWUJTCZMHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
14805-54-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








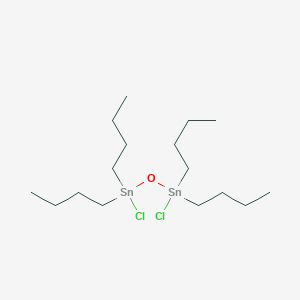
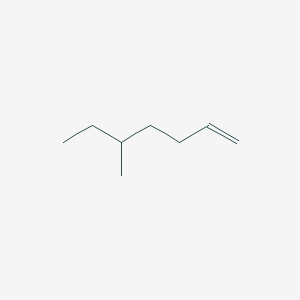
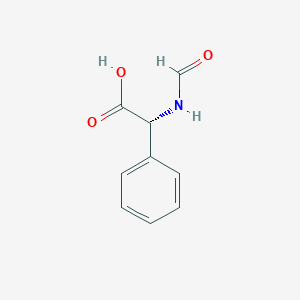
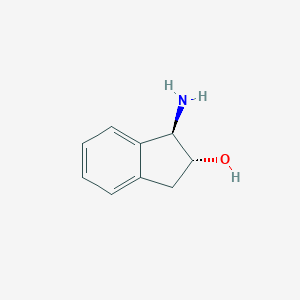
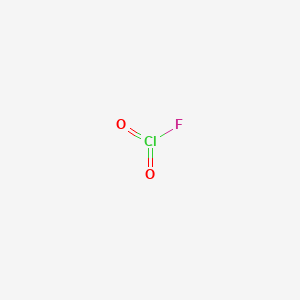
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
